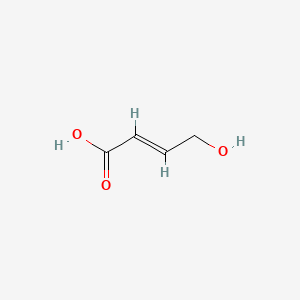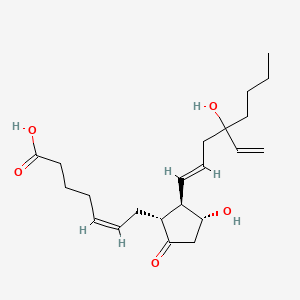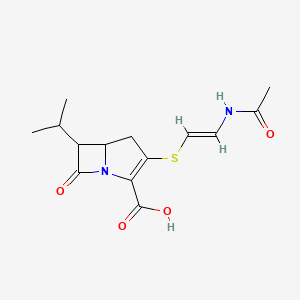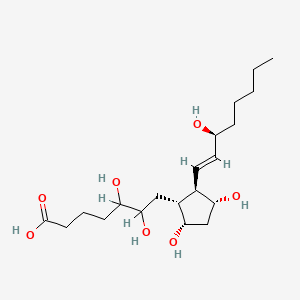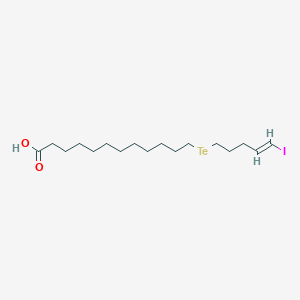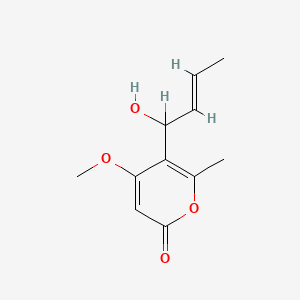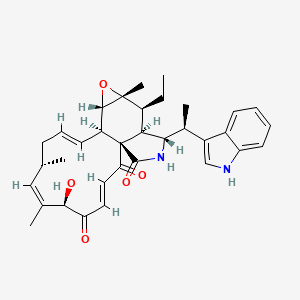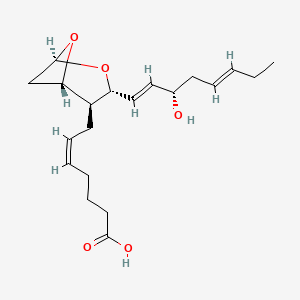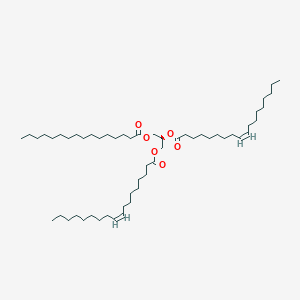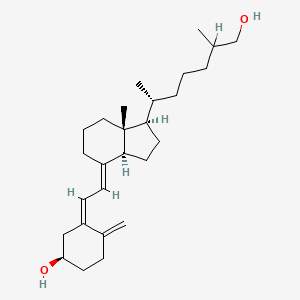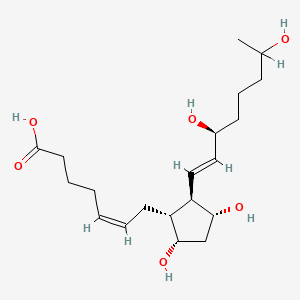![molecular formula C33H26O10 B1232847 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE CAS No. 38185-48-7](/img/structure/B1232847.png)
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pterocarpus santalinus. This compound belongs to the group of flavonoids and is known for its deep red color. 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE has been used historically for dyeing textiles and in traditional medicine. Its unique chemical structure and properties have made it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE can be achieved through a biomimetic approach. The process involves a series of steps starting from commercially available starting materials. The synthetic route typically includes a formal 4+2 cycloaddition and oxidation cascade to form the benzoxanthenone structure of this compound. The reaction conditions often involve the use of zinc-base mediated Negishi cross-coupling, π-allyl Suzuki coupling, Friedel-Crafts allylation, and olefin cross-metathesis .
Industrial Production Methods
Industrial production of this compound involves the extraction of the pigment from the heartwood of Pterocarpus santalinus. The heartwood is pulverized and subjected to extraction in an alkaline medium at temperatures ranging from 10 to 100°C. This process yields a crude form of this compound, which is then purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used in different industrial and research applications .
Applications De Recherche Scientifique
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and in the synthesis of complex organic compounds.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a natural colorant
Mécanisme D'action
The mechanism of action of 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit adipogenesis and inflammation by modulating the expression of genes such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) and sterol regulatory element-binding protein-1c (SREBP-1c). Additionally, it affects the levels of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE is often compared with other similar compounds such as Santalin B, Santarubin A, and Santarubin B. These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example:
Santalin B: Similar to this compound but with different substituents on the benzoxanthenone core.
Santarubin A and B: These compounds have additional functional groups that contribute to their unique properties
This compound stands out due to its specific applications in dyeing and its potential therapeutic benefits, making it a unique and valuable compound in various fields.
Propriétés
Numéro CAS |
38185-48-7 |
|---|---|
Formule moléculaire |
C33H26O10 |
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
6-[(3,4-dihydroxyphenyl)methyl]-9,10-dihydroxy-5-(4-hydroxy-2-methoxyphenyl)-1,3-dimethoxybenzo[a]xanthen-2-one |
InChI |
InChI=1S/C33H26O10/c1-40-27-12-17(34)5-6-18(27)29-19-13-28(41-2)31(39)33(42-3)30(19)21-10-16-11-24(37)25(38)14-26(16)43-32(21)20(29)8-15-4-7-22(35)23(36)9-15/h4-7,9-14,34-38H,8H2,1-3H3 |
Clé InChI |
WPNYFKJDYXQIGA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C3C(=CC4=CC(=C(C=C4O3)O)O)C2=C(C1=O)OC)CC5=CC(=C(C=C5)O)O)C6=C(C=C(C=C6)O)OC |
SMILES canonique |
COC1=CC2=C(C(=C3C(=CC4=CC(=C(C=C4O3)O)O)C2=C(C1=O)OC)CC5=CC(=C(C=C5)O)O)C6=C(C=C(C=C6)O)OC |
| 38185-48-7 | |
Synonymes |
Santalin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


